N-(4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide
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Overview
Description
N-(4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide, also known as FNB-TAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide involves the inhibition of various enzymes and proteins, including histone deacetylases, tubulin, and vascular endothelial growth factor receptor 2. By inhibiting these targets, this compound can induce apoptosis, suppress angiogenesis, and enhance memory and learning abilities.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-proliferative effects on cancer cells, vasodilatory effects on blood vessels, and enhancement of memory and learning abilities. These effects are mediated through the inhibition of various enzymes and proteins, as mentioned earlier.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide in lab experiments is its high purity and high yield, which allows for accurate and reproducible results. However, one limitation is its potential toxicity, which could affect the interpretation of results.
Future Directions
There are several future directions for the research of N-(4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide. One direction is to investigate its potential therapeutic applications in other scientific research fields, such as immunology and infectious diseases. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to evaluate its safety and toxicity in vivo.
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in various scientific research fields. Its synthesis method has been optimized to yield high purity and high yield, and its mechanism of action involves the inhibition of various enzymes and proteins. Further research is needed to evaluate its safety and toxicity in vivo and to explore its potential therapeutic applications in other scientific research fields.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide involves the reaction of 4-nitrobenzyl chloride with thioacetic acid, followed by the addition of 4-fluoroaniline. The resulting product is then purified through recrystallization. This synthesis method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
N-(4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide has shown potential therapeutic applications in various scientific research fields, including cancer research, neuroscience, and cardiovascular research. In cancer research, this compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. In neuroscience, this compound has been shown to enhance memory and learning abilities in animal models. In cardiovascular research, this compound has been found to have vasodilatory effects, which could be beneficial in the treatment of hypertension.
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c16-12-3-5-13(6-4-12)17-15(19)10-22-9-11-1-7-14(8-2-11)18(20)21/h1-8H,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZIHRHHQSNOPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.